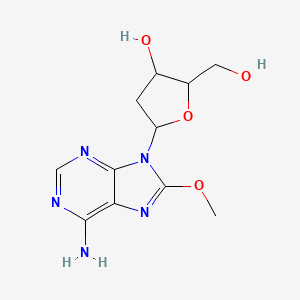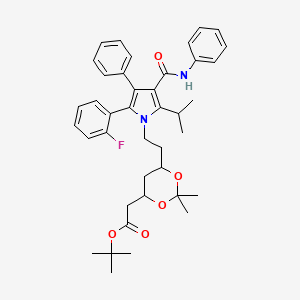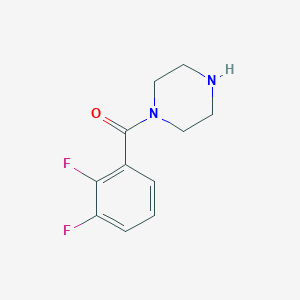
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is a derivative of pyridinium, a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and materials science. This compound features a pyridinium ring substituted with an aminocarbonyl group at the 2-position and a methyl group at the 1-position. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) typically involves the reaction of pyridine with an appropriate aminocarbonyl precursor under controlled conditions. One common method is the Kröhnke pyridine synthesis, which involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds . This reaction proceeds via a Michael addition followed by cyclization to form the pyridinium ring.
Industrial Production Methods
In an industrial setting, the production of Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine or piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position of the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyridinium derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
科学的研究の応用
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, catalysts, and ionic liquids.
作用機序
The mechanism by which Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) exerts its effects involves interactions with various molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence cellular pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinium derivatives such as:
Cyanomethyl pyridinium: Used in the synthesis of heterocyclic compounds.
Isoquinolinium salts: Employed in organic synthesis and as intermediates in pharmaceutical production.
Pyrylium salts: Utilized in the preparation of light emitters and photocatalysts.
Uniqueness
Pyridinium, 2-(aminocarbonyl)-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.
特性
分子式 |
C7H9N2O+ |
|---|---|
分子量 |
137.16 g/mol |
IUPAC名 |
1-methylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-9-5-3-2-4-6(9)7(8)10/h2-5H,1H3,(H-,8,10)/p+1 |
InChIキー |
ZUSYYGDWLGXDSL-UHFFFAOYSA-O |
正規SMILES |
C[N+]1=CC=CC=C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Fluoro-1-[2-[[3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12095068.png)
![2-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B12095088.png)





![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)


![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)
![N-[5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12095154.png)
